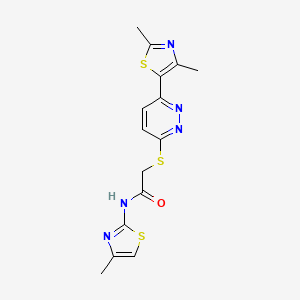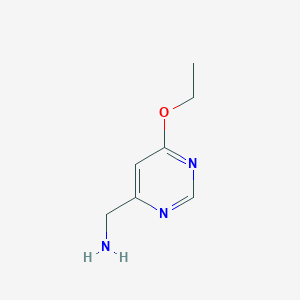
2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide, also known as FPhECPAM, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of amides and is commonly used as a tool compound to investigate the role of specific receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Photoreactions and Drug Metabolism
Research on similar compounds, such as flutamide, has shown that their photoreactions can vary significantly based on the solvent, potentially leading to different metabolic products and interactions within biological systems. Studies have identified the formation of specific metabolites and the mechanisms behind their generation, which could provide insights into how 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide might behave under similar conditions (Watanabe et al., 2015).
Chemoselective Acetylation
The chemoselective acetylation process has been explored for the synthesis of various compounds, including those related to antimalarial drugs. By understanding the optimal conditions and mechanisms for selective acetylation, researchers can potentially apply these findings to the synthesis of 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide derivatives with specific properties (Magadum & Yadav, 2018).
Inhibitors of Ribonucleotide Reductase
Compounds structurally related to 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide have been synthesized as potential inhibitors of ribonucleotide reductase, highlighting their potential application in cancer therapy through the inhibition of DNA synthesis in rapidly dividing cells (Farr et al., 1989).
Synthesis and Characterization
The synthesis and characterization of novel compounds similar to 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide have been conducted to explore their potential applications. These studies often focus on understanding the physical and chemical properties that could influence their use in various fields, including pharmacology and materials science (Man-li, 2008).
Antioxidant and Radical Scavenging Activities
Research into the antioxidant and radical scavenging activities of phenolic compounds provides a basis for investigating similar properties in 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide. Such properties are crucial for pharmaceutical applications, particularly in reducing oxidative stress and inflammation (Dinis et al., 1994).
Optical Properties and Indicator Applications
The optical properties and potential use as pH indicators of orcinolic derivatives have been explored, suggesting that similar compounds, including 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide, could have applications in chemical sensing and environmental monitoring (Wannalerse et al., 2022).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c17-13-5-1-2-6-14(13)21-11-15(20)18-12-16(22-10-9-19)7-3-4-8-16/h1-2,5-6,19H,3-4,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIAERZSOHAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2434924.png)
![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)

![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)
![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)



![2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434939.png)

![2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B2434942.png)
![(E)-N-[(4-Cyano-3-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2434945.png)